molecular formula C22H24N4O4S2 B2573481 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE CAS No. 894948-12-0

2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE

Cat. No.: B2573481
CAS No.: 894948-12-0
M. Wt: 472.58
InChI Key: DTVBUPXPNCEFPA-UHFFFAOYSA-N
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Description

2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE is a complex organic compound that features a pyrimidine ring substituted with an amino group and a benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE typically involves multi-step organic reactionsThe final step often involves the coupling of the pyrimidine derivative with the butanamide moiety under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

Uniqueness

The uniqueness of 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S2/c1-4-18(21(27)25-16-12-14(2)10-11-17(16)30-3)31-22-24-13-19(20(23)26-22)32(28,29)15-8-6-5-7-9-15/h5-13,18H,4H2,1-3H3,(H,25,27)(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVBUPXPNCEFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)C)OC)SC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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